

Application Notes & Protocols for a Long-Term Protective Efficacy Study of LB30057

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LB30057

Cat. No.: B1674644

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Topic: Long-Term Protective Efficacy Study Design for **LB30057** Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a template for a long-term protective efficacy study of **LB30057**. **LB30057** is a selective oral thrombin inhibitor identified in preclinical studies.^[1] As there is limited publicly available clinical data on **LB30057**, this protocol is based on established principles for the development of novel oral anticoagulants (NOACs) for the prevention of stroke in patients with non-valvular atrial fibrillation (AF). Specific parameters, such as dosing, are assumed based on the profiles of similar drugs in this class and would require confirmation in Phase I and II clinical trials.

Introduction

LB30057 is a potent and selective, orally bioavailable benzamidrazone-based direct thrombin inhibitor.^{[1][2]} Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. Non-valvular atrial fibrillation (AF) is a major risk factor for ischemic stroke, and long-term oral anticoagulation is the standard of care for stroke prevention in this patient population. This document outlines the design and protocols for a pivotal Phase III clinical trial to evaluate the long-term protective efficacy and safety of **LB30057** for the prevention of stroke and systemic embolism in patients with non-valvular AF.

Scientific Rationale

Direct oral anticoagulants have emerged as effective and safe alternatives to vitamin K antagonists (VKAs) for stroke prevention in AF. By directly inhibiting thrombin, **LB30057** is expected to provide predictable and stable anticoagulation without the need for frequent monitoring. This study is designed to demonstrate that **LB30057** is at least non-inferior to the standard of care, warfarin, in preventing thromboembolic events, while offering a potentially improved safety profile, particularly with respect to bleeding risks.

Study Objectives

Primary Objective:

- To evaluate whether long-term treatment with **LB30057** is non-inferior to adjusted-dose warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and systemic embolism in patients with non-valvular atrial fibrillation.

Secondary Objectives:

- To compare the rates of individual components of the primary efficacy endpoint (stroke, systemic embolism).
- To assess the superiority of **LB30057** compared to warfarin for the primary efficacy endpoint, if non-inferiority is established.
- To evaluate the safety of **LB30057** compared to warfarin, with a focus on the incidence of major and clinically relevant non-major bleeding events.
- To assess all-cause mortality.
- To evaluate the pharmacokinetic and pharmacodynamic profile of **LB30057** in the target patient population.

Study Design

This is a Phase III, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group, non-inferiority trial.

- **Study Population:** Patients with documented non-valvular atrial fibrillation and at least one additional risk factor for stroke.
- **Randomization:** Eligible patients will be randomized in a 1:1 ratio to receive either **LB30057** or warfarin.
- **Blinding:** A double-dummy design will be used to maintain blinding. Patients in the **LB30057** group will receive active **LB30057** and a placebo international normalized ratio (INR) monitoring and sham dose adjustments. Patients in the warfarin group will receive active warfarin with active INR monitoring and dose adjustments, and a placebo for **LB30057**.
- **Study Duration:** Patients will be treated for a minimum of 12 months and up to 36 months, or until a pre-specified number of primary endpoint events have occurred.

Subject Selection Criteria

Inclusion Criteria:

- Age \geq 18 years.
- Documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent).
- At least one of the following risk factors for stroke:
 - Previous stroke, transient ischemic attack (TIA), or systemic embolism
 - Left ventricular ejection fraction $<$ 40% or symptomatic heart failure
 - Age \geq 75 years
 - Age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease
- Written informed consent.

Exclusion Criteria:

- Moderate to severe mitral stenosis or a mechanical prosthetic heart valve.
- Stroke within the last 14 days.

- Severe renal impairment (Creatinine Clearance < 30 mL/min).
- Active clinically significant bleeding or high risk of bleeding.
- Concomitant use of other anticoagulants or potent P-glycoprotein inhibitors/inducers.
- Pregnancy or breastfeeding.

Treatment and Dosing

- **LB30057** Arm: Based on assumed preclinical and early clinical data, a fixed oral dose of 150 mg twice daily will be administered. A lower dose of 110 mg twice daily will be considered for patients with moderate renal impairment or other risk factors for bleeding. [Note: These doses are hypothetical and would need to be confirmed in Phase I and II studies.]
- Warfarin Arm: Warfarin will be administered orally at a dose adjusted to maintain a target INR of 2.0-3.0. INR monitoring will be performed at least monthly.

Efficacy and Safety Endpoints

Endpoint Type	Endpoint	Definition
Primary Efficacy	Composite of stroke (ischemic or hemorrhagic) and systemic embolism	Stroke: Acute onset of a focal neurological deficit of presumed vascular cause lasting >24 hours. Systemic Embolism: Acute vascular occlusion of an extremity or organ, confirmed by imaging or pathology.
Secondary Efficacy	Individual components of the primary endpoint	Stroke, Systemic Embolism
All-cause mortality	Death from any cause	
Primary Safety	Composite of major and clinically relevant non-major bleeding events	Major Bleeding: Clinically overt bleeding accompanied by a fall in hemoglobin of ≥ 2 g/dL, transfusion of ≥ 2 units of packed red blood cells, occurring in a critical site, or resulting in death. Clinically Relevant Non-Major Bleeding: Overt bleeding not meeting the criteria for major bleeding but resulting in medical intervention, unscheduled contact with a physician, interruption or discontinuation of study drug, or discomfort or impairment of activities of daily living.
Secondary Safety	Individual components of the primary safety endpoint	Major bleeding, Clinically relevant non-major bleeding
Other adverse events	Any untoward medical occurrence in a patient	

administered a pharmaceutical product.

Experimental Protocols

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

- Objective: To characterize the PK and PD of **LB30057** in the target population.
- Methodology:
 - Sparse blood samples will be collected from a subset of patients at pre-specified time points (e.g., trough and peak concentrations).
 - Plasma concentrations of **LB30057** will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Coagulation parameters, including activated partial thromboplastin time (aPTT) and ecarin clotting time (ECT), will be measured at the same time points.
 - Population PK/PD modeling will be performed to evaluate the relationship between drug exposure and anticoagulant effect, and to identify covariates influencing PK and PD variability.

Adjudication of Clinical Endpoints

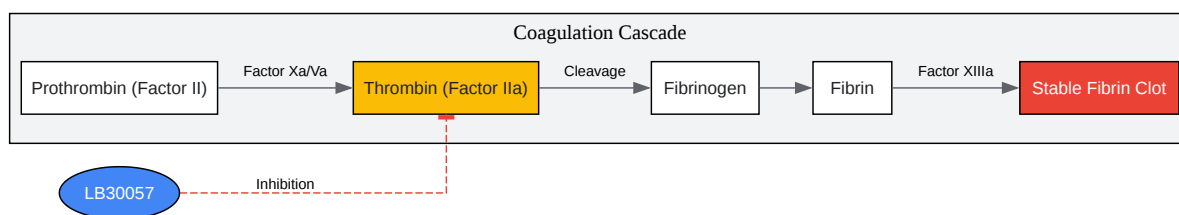
- Objective: To ensure accurate and unbiased assessment of efficacy and safety endpoints.
- Methodology:
 - An independent Clinical Endpoint Committee (CEC), blinded to treatment allocation, will be established.
 - All potential efficacy and safety endpoint events will be reported by investigators and submitted to the CEC for review.

- The CEC will adjudicate all events based on pre-defined criteria and source documentation.

Statistical Analysis

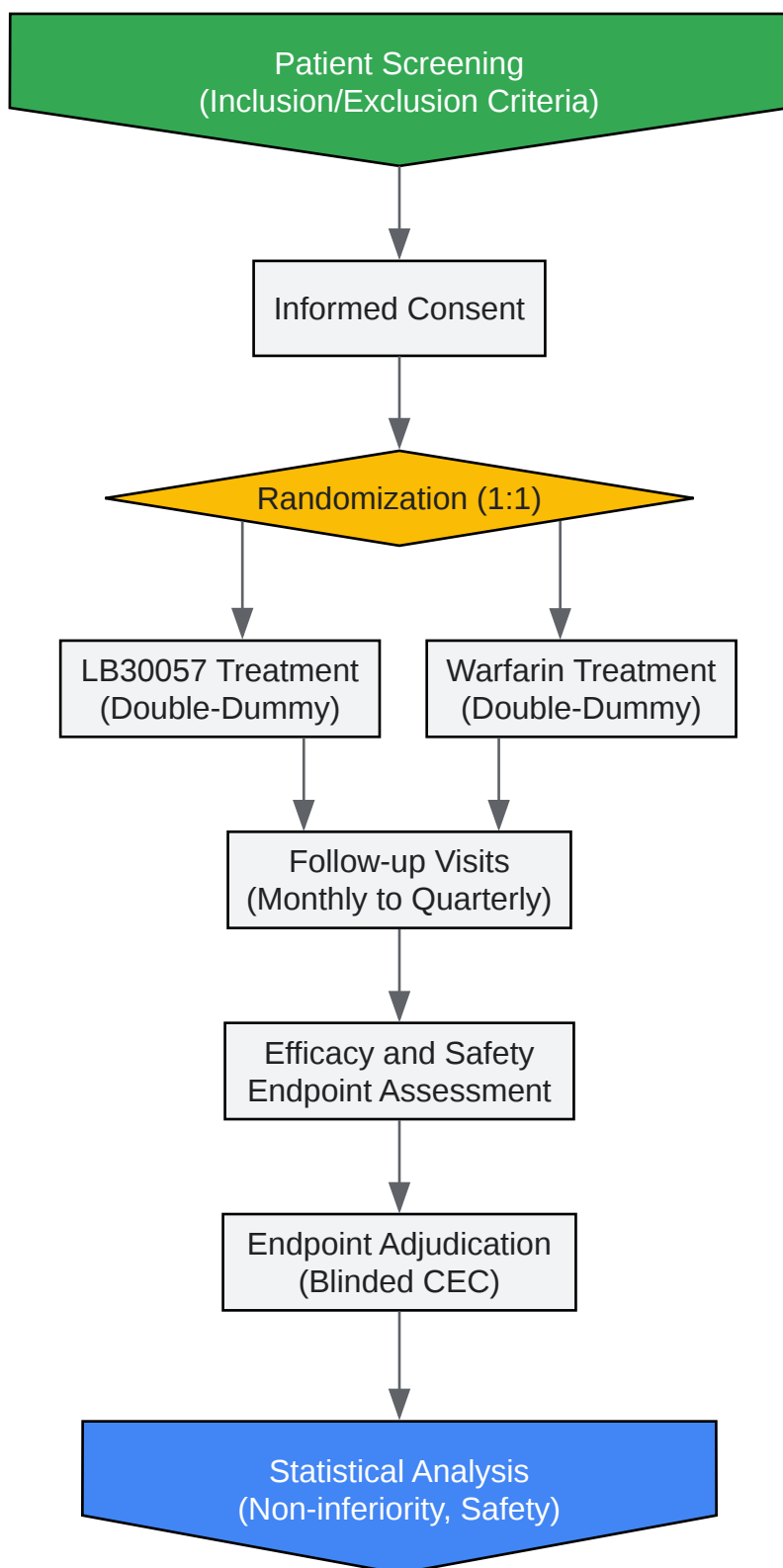
- **Sample Size:** The sample size will be calculated to provide at least 90% power to demonstrate the non-inferiority of **LB30057** compared to warfarin for the primary efficacy endpoint.
- **Primary Efficacy Analysis:** The primary analysis will be a time-to-first-event analysis using a Cox proportional hazards model in the intention-to-treat (ITT) population. The non-inferiority margin will be pre-specified based on regulatory guidelines.
- **Superiority Analysis:** If non-inferiority is established, a test for superiority will be performed.
- **Safety Analysis:** The incidence of bleeding events and other adverse events will be compared between the two treatment groups using appropriate statistical methods.

Visualizations



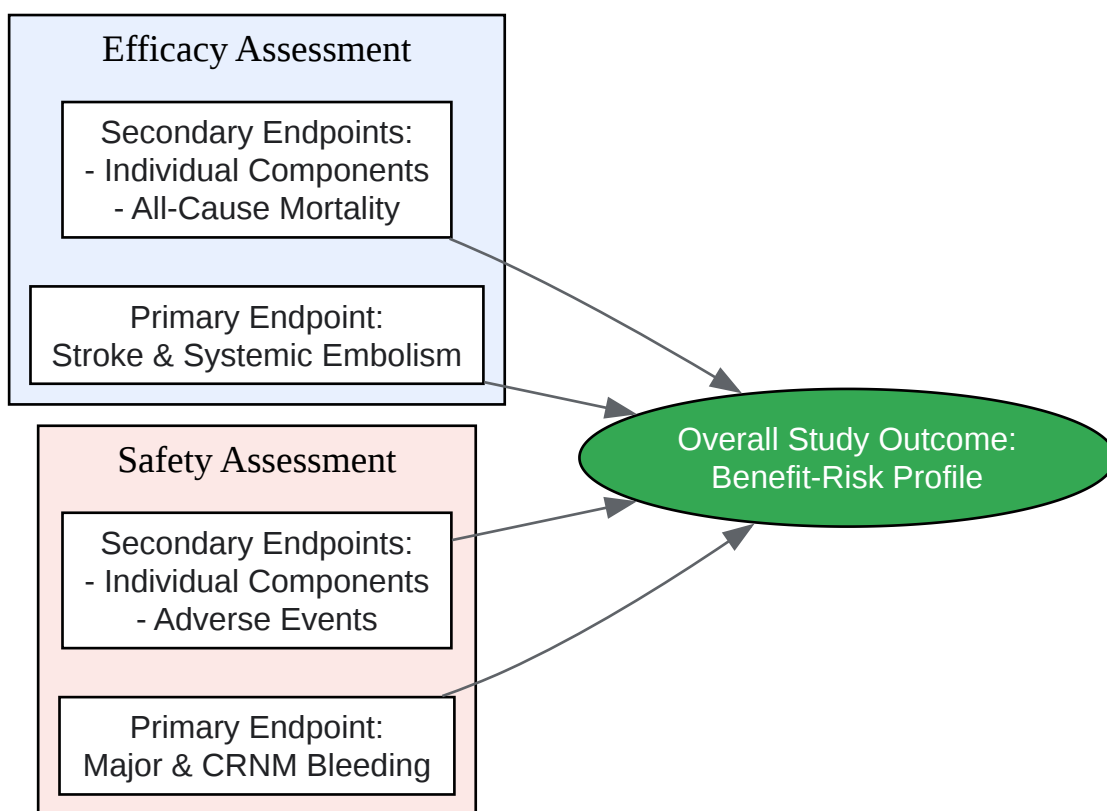
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Caption: Mechanism of action of **LB30057** in the coagulation cascade.



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Caption: Workflow for the Phase III clinical trial of **LB30057**.



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Caption: Relationship between efficacy, safety, and overall study outcome.

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References

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- 2. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for a Long-Term Protective Efficacy Study of LB30057]. BenchChem, [2025]. [Online PDF]. Available at:

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